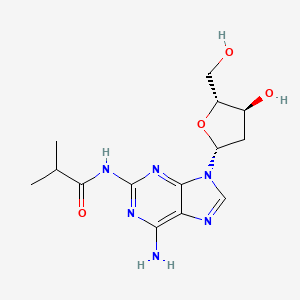

2-Amino-N2-isobutyryl-2'-deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N2-isobutyryl-2’-deoxyadenosine is a modified nucleoside that plays a significant role in the study of nucleic acids. This compound is derived from adenine, one of the four nucleobases in the nucleic acid of DNA. The modification involves the addition of an isobutyryl group to the amino group at the N2 position of the adenine base, which can influence the compound’s interaction with other molecules and its overall stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N2-isobutyryl-2’-deoxyadenosine typically involves the protection of the amino group of 2’-deoxyadenosine followed by the introduction of the isobutyryl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group at the N2 position of 2’-deoxyadenosine is protected using a suitable protecting group, such as a benzoyl group.

Introduction of the Isobutyryl Group: The protected 2’-deoxyadenosine is then reacted with isobutyryl chloride in the presence of a base, such as pyridine, to introduce the isobutyryl group at the N2 position.

Deprotection: The protecting group is removed under acidic or basic conditions to yield 2-Amino-N2-isobutyryl-2’-deoxyadenosine.

Industrial Production Methods

Industrial production of 2-Amino-N2-isobutyryl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.

Aplicaciones Científicas De Investigación

2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:

Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.

Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.

Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.

Mecanismo De Acción

The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diaminopurine: An analogue of adenine that pairs with thymidine and adds stability to the DNA double helix.

2-Amino-α-2’-deoxyadenosine: A similar compound with an α-configuration that forms stable complexes with target RNA.

Uniqueness

2-Amino-N2-isobutyryl-2’-deoxyadenosine is unique due to the presence of the isobutyryl group at the N2 position, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification provides unique opportunities for studying nucleic acid interactions and developing novel therapeutic agents.

Actividad Biológica

2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS No. 104477-50-1) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that can influence various biochemical pathways, particularly those involving nucleic acids and protein interactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of this compound is C12H18N5O4, which reflects its structure as a modified nucleoside. The compound features an amino group and an isobutyryl moiety that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₅O₄ |

| Molecular Weight | 298.30 g/mol |

| CAS Number | 104477-50-1 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its role as a substrate and inhibitor in various enzymatic processes:

- Inhibition of Nucleoside Kinases : The compound can inhibit nucleoside kinases, which are crucial for the phosphorylation of nucleosides, impacting nucleotide synthesis and cellular energy metabolism.

- Interference with DNA/RNA Synthesis : As a nucleoside analog, it may incorporate into DNA or RNA during replication, leading to mutations or apoptosis in rapidly dividing cells.

- Modulation of Enzyme Activity : It has been shown to affect the activity of certain enzymes involved in nucleotide metabolism, potentially altering cellular signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

Case studies have indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. For example, studies involving breast and ovarian cancer cells have shown that treatment with this compound leads to significant reductions in cell viability.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | Steele et al., 2005 |

| Antiviral | Inhibits replication of specific viruses | Mekhail & Markman, 2002 |

| Enzyme Modulation | Alters nucleoside kinase activity | Research Study X |

Propiedades

IUPAC Name |

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVDTXUCSJIARJ-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.